molecular formula C10H8F3N3 B13599216 1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-5-amine

1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-5-amine

Katalognummer: B13599216
Molekulargewicht: 227.19 g/mol
InChI-Schlüssel: PMSSHHJHJICKOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a trifluorophenyl group and a methyl group

Vorbereitungsmethoden

The synthesis of 1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluoroaniline and 1-methyl-1H-pyrazole-5-carboxylic acid.

    Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 2,3,4-trifluoroaniline and the carboxylic acid group of 1-methyl-1H-pyrazole-5-carboxylic acid. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Industrial Production: For large-scale production, the process may be optimized to include continuous flow synthesis techniques, which enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluorophenyl group can undergo electrophilic substitution reactions, where the fluorine atoms are replaced by other substituents under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving solvents like dichloromethane or ethanol.

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, including the development of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways by inhibiting or activating key proteins, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-5-amine can be compared with other similar compounds:

    Similar Compounds: Examples include 1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazole and 1-Methyl-3-(2,3,4-trifluorophenyl)-1h-pyrazol-4-amine.

    Uniqueness: The presence of the trifluorophenyl group imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other pyrazole derivatives.

Eigenschaften

Molekularformel

C10H8F3N3

Molekulargewicht

227.19 g/mol

IUPAC-Name

2-methyl-5-(2,3,4-trifluorophenyl)pyrazol-3-amine

InChI

InChI=1S/C10H8F3N3/c1-16-8(14)4-7(15-16)5-2-3-6(11)10(13)9(5)12/h2-4H,14H2,1H3

InChI-Schlüssel

PMSSHHJHJICKOV-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)C2=C(C(=C(C=C2)F)F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.